Vinzolidine - 67699-40-5

Vinzolidine

Catalog Number: EVT-407220
CAS Number: 67699-40-5
Molecular Formula: C48H58ClN5O9
Molecular Weight: 884.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vinzolidine is an orally active semisynthetic vinca alkaloid with potential antineoplastic activity. Like other vinca alkaloid compounds, vinzolidine binds to and stabilizes tubulin molecules, thereby interfering with microtubule assembly/disassembly dynamics. As a result, vinzolidine prevents mitotic spindle formation and leads to cell cycle arrest in metaphase.
Overview

Vinzolidine is a synthetic compound belonging to the class of antibiotics known as oxazolidinones. It is primarily recognized for its potential use in treating bacterial infections, particularly those caused by multidrug-resistant strains. The compound has garnered attention in the pharmaceutical industry due to its unique mechanism of action and the increasing need for effective treatments against resistant pathogens.

Source

Vinzolidine is derived from the core structure of oxazolidinones, which were first discovered in the late 20th century. The development of vinzolidine was motivated by the need for new antibiotics that could combat resistant Gram-positive bacteria, including strains of Staphylococcus aureus and Enterococcus faecium.

Classification

Vinzolidine is classified as a synthetic antimicrobial agent within the broader category of oxazolidinones. This class includes other well-known antibiotics such as linezolid and tedizolid, which are used to treat serious infections caused by resistant bacteria.

Synthesis Analysis

Methods

The synthesis of vinzolidine typically involves several key steps that incorporate various chemical reactions. One common method includes:

  1. Formation of the oxazolidinone ring: This is achieved through the cyclization of an appropriate precursor, often involving the reaction of an amine with a carbonyl compound.
  2. Functionalization: Subsequent steps may involve adding substituents that enhance antibacterial activity or improve pharmacokinetic properties.

Technical Details

Molecular Structure Analysis

Structure

Vinzolidine features a bicyclic structure characteristic of oxazolidinones, which includes a five-membered ring containing both nitrogen and oxygen atoms. The molecular formula is typically represented as C14_{14}H14_{14}N2_2O2_2.

Data

  • Molecular Weight: Approximately 246.27 g/mol
  • Melting Point: Varies depending on purity but generally falls within 150-160 °C.
  • Solubility: Vinzolidine is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
Chemical Reactions Analysis

Reactions

Vinzolidine undergoes various chemical reactions that can modify its structure or enhance its activity:

  1. Hydrolysis: In aqueous environments, vinzolidine can hydrolyze to form less active metabolites.
  2. Acylation: Reaction with acyl chlorides can yield derivatives with potentially improved activity against specific bacterial strains.

Technical Details

The stability of vinzolidine under different pH conditions is crucial for its efficacy as an antibiotic. Studies have shown that it maintains stability at neutral pH but can degrade under highly acidic or basic conditions.

Mechanism of Action

Process

Vinzolidine exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds during translation.

Data

  • Target: 23S rRNA component of the ribosome
  • Inhibition Type: Bacteriostatic; halts bacterial growth without killing them directly.
  • Effective Against: Primarily Gram-positive bacteria, including resistant strains.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Reactivity: May react with strong oxidizing agents or acids.

Relevant analyses indicate that vinzolidine's properties contribute significantly to its potential therapeutic applications.

Applications

Vinzolidine is primarily explored for its use in treating serious bacterial infections, especially those caused by resistant strains. Its unique mechanism makes it a candidate for combination therapies aimed at overcoming resistance mechanisms in pathogens. Research continues into its efficacy and safety profile in clinical settings, with ongoing studies assessing its potential in treating conditions like pneumonia, skin infections, and sepsis caused by resistant bacteria.

Introduction to Vinzolidine as a Vinca Alkaloid

Historical Development of Vinca Alkaloids in Oncology

The serendipitous discovery of Vinca alkaloids' antineoplastic properties marked a transformative moment in mid-20th-century oncology. During screening of Catharanthus roseus extracts for antidiabetic effects, researchers observed severe myelosuppression in rodent models, prompting investigation into anticancer potential [1] [4]. This led to the isolation and characterization of vinblastine and vincristine in the 1960s, which rapidly became cornerstone agents for treating pediatric acute lymphoblastic leukemia (ALL) and other hematological malignancies [1]. Their clinical success validated the concept of natural product-derived oncology drugs, stimulating global efforts to explore biodiverse flora for novel therapeutic leads. The subsequent development of semisynthetic analogues like vinzolidine reflects a deliberate effort to overcome limitations of the naturally occurring Vinca alkaloids, particularly concerning administration routes and therapeutic indices [4] [10].

Classification and Structural Relationship to Vinblastine Derivatives

Vinzolidine belongs to the vindesine-type derivatives within the broader Vinca alkaloid classification. Its molecular architecture derives directly from vinblastine, one of the dimeric indole-dihydroindole alkaloids native to Catharanthus roseus [4] [6]. Structurally, vinzolidine is characterized by the presence of an oxazolidinedione moiety at the C23 position, replacing the native acetyl group of vinblastine [8] [10]. This modification situates vinzolidine within a group of C23-modified vinblastine analogues developed to enhance specific pharmacological properties.

Table 1: Classification of Clinically Relevant Vinca Alkaloids

Natural AlkaloidsSemisynthetic DerivativesKey Structural Features
Vinblastine (VBL)Vinorelbine (VRL)8'-nor modification of catharanthine ring
Vincristine (VCR)Vinzolidine (VZL)Oxazolidinedione at C23 position
-Vindesine (VDS)Desacetyl with amidino modification

All Vinca alkaloids share a common bimolecular framework: a catharanthine subunit linked to a vindoline subunit [4] [6]. The stereochemical complexity of these molecules, with multiple chiral centers, necessitates sophisticated synthetic approaches for analogue production. Vinzolidine retains the fundamental tubulin-binding domain inherent to this class, explaining its shared mechanism of action while exhibiting altered physicochemical and biological behaviors attributable to its specific modification [4] [10].

Role of Semisynthetic Modifications in Enhancing Therapeutic Profiles

The rational drug design underpinning vinzolidine's development targeted specific limitations of first-generation Vinca alkaloids. Natural Vinca alkaloids exhibit poor oral bioavailability—approximately 9% for vinblastine in primate models—necessitating intravenous administration with associated complications [10]. By introducing the oxazolidinedione group, researchers aimed to create a molecule with enhanced gastrointestinal absorption while preserving potent antitubulin activity. Primate pharmacokinetic studies confirmed this strategy's success: vinzolidine demonstrated 20% oral bioavailability, more than doubling that of its parent compound [10]. Beyond absorption advantages, semisynthetic modifications sought to modulate tissue distribution patterns and metabolic stability. The structural alteration in vinzolidine influences its lipophilicity profile, potentially altering penetration into sanctuary sites and tumors with dense stromal barriers [2] [7]. Furthermore, modifications aim to reduce susceptibility to multidrug resistance (MDR) mechanisms, particularly P-glycoprotein efflux, though vinzolidine retains some vulnerability to these pathways [4] [7].

Properties

CAS Number

67699-40-5

Product Name

Vinzolidine

IUPAC Name

methyl (13S,15S,17S)-13-[(1'R,5S,9'R,11'R,12'R,19'R)-11'-acetyloxy-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

Molecular Formula

C48H58ClN5O9

Molecular Weight

884.5 g/mol

InChI

InChI=1S/C48H58ClN5O9/c1-7-44(59)24-29-25-47(42(57)61-6,37-31(14-19-52(26-29)27-44)30-12-9-10-13-34(30)50-37)33-22-32-35(23-36(33)60-5)51(4)39-46(32)16-20-53-18-11-15-45(8-2,38(46)53)40(62-28(3)55)48(39)41(56)54(21-17-49)43(58)63-48/h9-13,15,22-23,29,38-40,50,59H,7-8,14,16-21,24-27H2,1-6H3/t29-,38+,39-,40-,44+,45-,46-,47+,48+/m1/s1

InChI Key

MMRCWWRFYLZGAE-JBJHZRFESA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C1(C8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O

Synonyms

vinzolidine

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C1(C8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]1([C@@H]8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.